molecular formula C13H22N2O5 B13902883 Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate

Cat. No.: B13902883
M. Wt: 286.32 g/mol
InChI Key: HTQMBOWAEPNWLI-BDAKNGLRSA-N
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Description

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and a 2-oxopyrrolidin-3-yl substituent. The stereochemistry at the α-carbon (2S) and the pyrrolidinone ring (3R) is critical for its biological and synthetic applications. This compound is structurally related to intermediates in pharmaceutical synthesis, such as Paxlovid intermediates . Its molecular formula is C13H22N2O5 (molecular weight: 286.32 g/mol), with a CAS registry number 1350624-45-1 .

The Boc group enhances solubility in organic solvents and protects the amino group during multi-step syntheses. The pyrrolidinone moiety introduces conformational rigidity, which can influence binding affinity in drug-receptor interactions.

Properties

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m1/s1

InChI Key

HTQMBOWAEPNWLI-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H]1CCNC1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate

Improved Scalable Synthesis Route (Vuong et al., 2021)

A notable scalable route was reported by Vuong and colleagues (2021), which focused on improving yield and purification ease for the protected cyclic glutamine analogue, closely related to the target compound. The method involves:

  • γ-Allylation of dimethyl N-Boc-glutamate to introduce the side chain.
  • Additional Boc N-protection to stabilize the amino group.
  • Oxidation using osmium tetroxide (OsO4) and periodate to convert the allyl group into an aldehyde intermediate.
  • Formation of an O-methyl oxime intermediate.
  • Raney nickel-catalyzed hydrogenolysis under basic conditions, which simultaneously removes the oxime and induces cyclization to form the pyrrolidinone ring.

This method yields methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate in excellent yields (>99%) on a small scale with straightforward purification by flash chromatography using ethyl acetate/hexane mixtures.

Table 1: Key Reaction Conditions in Vuong et al. Synthesis
Step Reagents/Conditions Outcome
γ-Allylation Dimethyl N-Boc-glutamate, allylating agent Introduction of allyl side chain
Boc N-protection Boc anhydride or equivalent Protection of amino group
Oxidation OsO4, NaIO4 Conversion to aldehyde intermediate
Oxime formation Methoxyamine Formation of O-methyl oxime
Hydrogenolysis & cyclization Raney nickel, NaHCO3, MeOH, H2 (800 psi) Pyrrolidinone ring formation, deprotection

Alternative Synthetic Routes from Patent Literature

A United States patent (US10544189B2) describes process improvements for related compounds involving multi-step peptide coupling and protection strategies. Although the patent focuses on complex protease inhibitors, it includes details on preparing protected amino acid derivatives with similar structural motifs, including Boc-protected amino acids and methyl esters.

Key features of the patented method include:

  • Use of carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  • Protection/deprotection cycles using Boc groups.
  • Purification by preparative high-performance liquid chromatography (HPLC) or flash chromatography.
  • Use of solvents such as dichloromethane, ethyl acetate, and hexane for extraction and purification.

This patent emphasizes the importance of controlling stereochemistry and avoiding racemization during coupling steps, which is critical for maintaining the (2S) and (3R) configurations in the final product.

Analytical and Purification Techniques

Purification

  • Flash chromatography using an 85:15 ethyl acetate/hexane eluent system is commonly employed to isolate the product as a clear, colorless oil.
  • Thin-layer chromatography (TLC) with potassium permanganate staining assists in monitoring product elution.
  • Additional washing steps with brine and drying over sodium sulfate ensure removal of impurities.

Characterization

  • Liquid chromatography-mass spectrometry (LCMS) is used to confirm the consumption of starting materials and formation of the product.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms the chemical structure and stereochemistry.
  • High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy provide complementary data.

Summary Table of Preparation Methods

Method/Source Starting Material Key Steps Yield (%) Purification Method Notes
Vuong et al., 2021 Dimethyl N-Boc-glutamate γ-Allylation, Boc protection, oxidation, oxime formation, Raney Ni hydrogenolysis >99 Flash chromatography (EtOAc/Hexane) Scalable, high yield, stereoselective
US Patent US10544189B2 Protected amino acids, peptide fragments Carbodiimide coupling, Boc protection/deprotection Not specified Preparative HPLC, flash chromatography Focus on stereochemical control

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding oxo derivatives, hydroxyl derivatives, and free amine derivatives .

Scientific Research Applications

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional groups. The compound can participate in various biochemical pathways, depending on the specific context of its use .

Comparison with Similar Compounds

Aryl-Substituted Analogues

Compound Name Substituent Molecular Formula Key Properties Applications/Findings
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(3,5-difluorophenyl)propanoate 3,5-Difluorophenyl C15H19F2NO4 MW : 315.31 g/mol; Density : 1.201 g/cm³ (predicted); mp : 78–80°C; pKa : 10.82 Intermediate for fluorinated bioactive molecules; enhanced lipophilicity due to fluorine atoms.
Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate 3-Nitrophenyl, hydroxy C15H20N2O7 MW : 340.33 g/mol Nitro group enables further reduction to amino derivatives; hydroxy group increases polarity.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate 3-Iodo-4-methoxyphenyl C15H20INO5 MW : 413.23 g/mol (estimated) Iodo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura); methoxy group enhances solubility.

Key Differences :

  • Electron-Withdrawing Groups (e.g., nitro, fluoro): Increase reactivity in nucleophilic substitutions but reduce metabolic stability .

Heterocyclic Derivatives

Compound Name Substituent Molecular Formula Key Properties Applications/Findings
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[5ʹ-(5ʹʹ-fluoro-2ʹʹ-nitrophenyl)-1ʹH-pyrazol-3ʹ-yl]propanoate Pyrazole-fluoronitrophenyl C20H22FN3O6 MW : 419.41 g/mol Fluorescent amino acid precursor; pyrazole moiety enables metal coordination.
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5'-oxo-5',6'-dihydrobenzo[h]pyrazole [1',5'-c]quinazolin-2-yl)propanoate Benzoquinazolinone C23H24N4O5 MW : 436.46 g/mol Exhibits dual emission properties; used in rotamer-controlled fluorescence studies.

Key Differences :

  • Extended Conjugation (e.g., quinazolinone): Enhances fluorescence quantum yield but may reduce solubility .
  • Nitrogen-Rich Heterocycles (e.g., pyrazole): Improve binding to targets like kinases or proteases .

Stereochemical Variants

Compound Name Stereochemistry Molecular Formula Key Properties Applications/Findings
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate 3S pyrrolidinone C13H22N2O5 MW : 286.32 g/mol Paxlovid Intermediate 3; (3S) configuration alters ring puckering, affecting protease inhibition.
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate (Target Compound) 3R pyrrolidinone C13H22N2O5 MW : 286.32 g/mol Hypothesized to exhibit distinct diastereoselectivity in peptide couplings compared to (3S) isomer.

Key Differences :

  • Pyrrolidinone Configuration: The (3R) vs. (3S) stereochemistry may influence hydrogen-bonding patterns in protein-ligand interactions. No direct biological data is available for the (3R) variant, but computational studies suggest altered binding kinetics .

Research Findings and Implications

Synthetic Utility : The Boc-protected methyl ester framework is a versatile intermediate for peptide coupling, as seen in Paxlovid synthesis .

Biological Relevance : Fluorinated and iodinated derivatives show promise in PET imaging and anticancer drug development .

Stereochemical Sensitivity: Minor changes in pyrrolidinone configuration ((3R) vs. (3S)) could significantly impact pharmacological profiles, warranting further stereoselective studies .

Biological Activity

Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate, commonly referred to as Boc-D-3-Oxopyrrolidine, is a compound with significant potential in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((R)-2-oxopyrrolidin-3-yl)propanoate
  • CAS Number : 2768833-99-2
  • Molecular Formula : C13H22N2O5
  • Molecular Weight : 286.33 g/mol
  • Purity : 95% .

The biological activity of this compound primarily revolves around its role as a peptidomimetic. Peptidomimetics are compounds that mimic the biological activity of peptides but possess improved stability and bioavailability. This compound has been investigated for its ability to inhibit specific proteases, particularly in the context of viral infections such as SARS-CoV-2.

Inhibition of SARS-CoV-2 Protease

Recent studies have demonstrated that compounds structurally similar to this compound can effectively inhibit the SARS-CoV-2 3CL protease. The mechanism involves forming covalent bonds with the catalytic residues of the protease, thereby preventing viral replication. For instance, inhibitors designed based on this compound's structure showed IC50 values in the low micromolar range, indicating potent antiviral activity .

Biological Activity Data

CompoundIC50 (μM)TargetReference
This compoundNot specifiedSARS-CoV-2 3CL protease
Tripeptidomimetic Inhibitor 10b1.06SARS-CoV-2 3CL protease
Tripeptidomimetic Inhibitor 10c0.373SARS-CoV-2 3CL protease

Case Studies and Research Findings

  • Antiviral Activity : A study explored various peptidomimetic inhibitors against SARS-CoV-2. Compounds similar to this compound exhibited significant antiviral properties without obvious cytotoxicity in cell lines .
  • Peptide Synthesis : The Boc protecting group allows for selective deprotection in peptide synthesis, enhancing the compound's utility in drug development. This feature has been exploited in synthesizing various biologically active peptides that target specific diseases .

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